DIBA
Overview
Description
2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) is a synthetic organic compound that features a dithiobis linkage and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride under basic conditions.
Formation of the Benzamide Group: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride.
Formation of the Dithiobis Linkage: The dithiobis linkage can be formed by oxidizing thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Disulfide-linked compounds.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Exploration as a potential therapeutic agent due to its sulfonamide group, which is common in many drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) would depend on its specific application. For example:
In Biological Systems: It may interact with proteins through disulfide bond formation, affecting protein structure and function.
In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobisbenzamide: Lacks the sulfonamide group but has a similar dithiobis linkage.
N-(4-Sulfamoylphenyl)-benzamide: Lacks the dithiobis linkage but has similar sulfonamide and benzamide groups.
Uniqueness
2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) is unique due to the combination of its dithiobis linkage and sulfonamide group, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPHFQQMQGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938034 | |
Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171744-39-1 | |
Record name | DIBA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171744391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171744-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7254LUC92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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